molecular formula C19H21FN2O4 B1676911 Nadifloxacin CAS No. 124858-35-1

Nadifloxacin

Cat. No. B1676911
CAS RN: 124858-35-1
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-UHFFFAOYSA-N
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Description

Nadifloxacin is a topical medication used for the treatment of acne vulgaris and skin infections caused by bacteria . It is a topical fluoroquinolone antibiotic .


Synthesis Analysis

This compound has been glycosylated to form a range of trans-linked and cis-linked glycosides to increase its solubility . The glycosides were prepared and purified to afford single anomers . All intermediates and deprotected glycosides were characterized by 1H and 13C NMR and IR, spectroscopic analysis and mass spectrometric analysis .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .


Chemical Reactions Analysis

This compound showed extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of this compound and its degradants . The solubilities of the glycosides were greatly improved compared with this compound .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H21FN2O4 and a molecular weight of 360.38 .

Scientific Research Applications

Topical Treatment of Skin Infections

Nadifloxacin is approved for topical use in treating skin infections, such as acne vulgaris, in Japan. Its efficacy against methicillin and quinolone-resistant Staphylococcus aureus makes it a potential candidate for short-term treatment of skin infections (Jacobs & Appelbaum, 2006).

Clinical Evaluation in Acne Treatment

Clinical trials have shown this compound's efficacy in treating mild to moderate facial acne. In a study involving Korean patients, 1% this compound cream demonstrated significant clinical efficacy and safety (Jung et al., 2011).

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects. It affects the antigen-presenting functions of epidermal Langerhans cells and keratinocytes, potentially beneficial for inflammatory acne (Murata et al., 2006).

Activity against Cutibacterium acnes

The in vitro activity of this compound against Cutibacterium acnes, a key bacterium involved in acne, has been extensively studied. It's compared favorably with other antimicrobials like erythromycin, clindamycin, and tetracycline (Nenoff et al., 2021).

Analysis in Human Plasma Samples

This compound's systemic absorption following topical application has been investigated. A study using molecularly imprinted polymer-based solid-phase extraction and UPLC-DAD analysis provided insights into its trace concentration in human plasma (Tarek et al., 2020).

Resistance Analysis

Research evaluating this compound's resistance profile over time in various bacterial strains, including Staphylococcus aureus and Cutibacterium acnes, highlighted its sustained efficacy and minimal resistance development (Alba et al., 2009).

Potential Oral Applications

Modifications of this compound, such as glycosylation, have been explored to enhance its solubility and potential for oral applications, particularly against methicillin-resistant Staphylococcus aureus (Hutchins et al., 2022).

Stability and Degradation Analysis

Studies on the stability and degradation behavior of this compound under various conditions contribute to understanding its safety and potency as a pharmaceutical compound (Salunke & Pandita, 2018).

Matrix Metalloproteinase Downregulation

This compound has been shown to downregulate matrix metalloproteinases in human epidermal keratinocyte cell lines, suggesting its role in inflammation control and tissue remodeling in acne (Hosoda et al., 2012).

Enhanced Dermal Delivery

Research has focused on enhancing this compound's dermal delivery using liposomes, aiming for better drug retention and efficacy in treating skin conditions like acne vulgaris (Shiny et al., 2016).

Comparative Studies with Other Antibacterials

Several studies have compared the safety and efficacy of this compound with other antibacterials, like mupirocin, in treating skin and soft tissue infections, highlighting its comparable or superior performance in certain scenarios (Janbandhu et al., 2020; Narayanan et al., 2014).

Mechanism of Action

Target of Action

Nadifloxacin, a topical fluoroquinolone antibiotic, primarily targets the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA synthesis and replication .

Mode of Action

This compound inhibits the activity of DNA gyrase, thereby preventing the synthesis and replication of bacterial DNA . This inhibition results in the cessation of bacterial multiplication . In addition to its antibacterial action, this compound also exhibits sebostatic and anti-inflammatory actions , contributing to the improvement of the patient’s clinical condition .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the synthesis and replication of bacterial DNA . By inhibiting DNA gyrase, this compound disrupts this pathway, leading to the inhibition of bacterial growth .

Pharmacokinetics

Following a single topical application of 10g this compound 1% cream to normal human back skin, the highest plasma concentration was determined to be 107 ng/mL with an elimination half-life of 19.4 hours . Approximately 0.09% of the administered dose was excreted in the urine over 48 hours post-dosing . The plasma concentration reached a steady state on Day 5 of repeated administration study when this compound 1% cream was applied at 5g twice daily to normal healthy individuals for a period of 7 days . The plasma concentration reached a peak of 4.1 ng/ml at 8 hours post-final dosing with an elimination half-life of 23.2 hours . The urinary excretion rate reached 0.16% on Day 7 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA synthesis and replication, leading to the cessation of bacterial growth . Additionally, this compound exhibits sebostatic and anti-inflammatory actions, which contribute to the improvement of the clinical condition of the patient .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can affect its delivery and penetration into the skin . . This suggests that the formulation and delivery method of this compound can significantly influence its action and efficacy.

properties

IUPAC Name

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046483
Record name Nadifloxacin
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Molecular Weight

360.4 g/mol
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CAS RN

124858-35-1
Record name Nadifloxacin
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Record name Nadifloxacin [INN:BAN:JAN]
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Synthesis routes and methods

Procedure details

A mixture of 6.6 g of 5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine and 6.0 g of diethyl ethoxymethylenemalonate was reacted by heating at 160° C. for 30 minutes. Then, 48 g of polyphosphoric acid prepared from 24 g of phosphorus pentoxide and 24 g of phosphoric acid was added thereto and the resulting mixture was reacted by heating at 150°-160° C. for 1 hour. After completion of the reaction the reaction mixture was poured into 150 g of ice water. Precipitations which formed were collected by filtration, washed with water and dried. To the crystals thus obtained were added 70 ml of a 10% aqueous sodium hydroxide solution and the mixture was reacted at 100°-110° C. for 1 hour. After cooling, the reaction mixture was rendered acidic with concentrated hydrochloric acid to precipitate crystals, which then were collected by filtration, washed with water and recrystallized from ethanol-water to give 440 mg of 8-(4-hydroxy-1-piperidyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. m.p. 244°-247° C.
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nadifloxacin exert its antibacterial effect?

A1: this compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication and cell division. By blocking their function, this compound disrupts bacterial growth and leads to cell death.

Q2: What is the primary target of this compound in Staphylococcus aureus?

A2: Research suggests that this compound primarily targets DNA gyrase in Staphylococcus aureus []. This conclusion is based on the observation that this compound resistance in S. aureus is primarily linked to mutations in the DNA gyrase gene and less so to mutations in the topoisomerase IV gene.

Q3: What is the chemical structure of this compound?

A3: this compound features a benzo-(ij)-quinolizine skeleton with fluorine at the ninth position and N-hydroxypiperizine at the eighth position []. It exists as a racemic compound, meaning it contains equal amounts of both left- and right-handed enantiomers.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22FN3O4, and its molecular weight is 399.42 g/mol [].

Q5: Has the stability of this compound been investigated in mixtures with other topical agents?

A5: Yes, research indicates that mixing this compound ointment with tetracycline ointment can negatively impact stability. Specifically, the tetracycline content in the mixture decreased over time, likely due to the presence of sodium hydroxide in the this compound ointment []. This highlights the importance of considering potential interactions when combining this compound with other topical agents.

Q6: Have any structural modifications been explored to improve the properties of this compound?

A6: Yes, to enhance solubility, researchers have synthesized glycosides of this compound []. These modifications involved attaching various sugar molecules to the this compound structure. While these modifications did improve solubility, they generally resulted in reduced antibacterial potency compared to unmodified this compound.

Q7: What formulation strategies have been explored for this compound?

A7: Researchers have developed microemulsion gel formulations of this compound to potentially improve its delivery []. These formulations demonstrated promising characteristics such as small globule size, good stability, enhanced skin permeation, and improved antibacterial activity compared to commercially available this compound cream.

Q8: Are there stable formulations of the S-(−)-nadifloxacin L-arginine salt?

A8: Yes, research describes stable pharmaceutical compositions of the S-(−)-nadifloxacin L-arginine salt, including injection liquids and freeze-dried powders []. These formulations incorporate metal complexing agents to enhance the stability of the S-(−)-nadifloxacin L-arginine salt, particularly under lighting conditions.

Q9: What is known about the absorption of topical this compound?

A9: Studies indicate that systemic absorption of topically applied this compound is negligible []. This finding is crucial for understanding its safety profile and minimizing the risk of systemic side effects.

Q10: What is the evidence for the efficacy of this compound in treating acne vulgaris?

A10: Numerous clinical trials have demonstrated the efficacy of this compound in treating acne vulgaris [, , , , , , , ]. These trials consistently show significant reductions in inflammatory lesions, comedones, and improvements in clinical grading scores after treatment with this compound.

Q11: How does the efficacy of this compound compare to other topical antibiotics for acne?

A11: Clinical trials directly comparing this compound to other topical antibiotics like erythromycin and clindamycin reveal comparable efficacy [, , , , , ]. This suggests that this compound offers a valuable alternative to existing topical antibiotic options for acne treatment.

Q12: Has this compound been studied in combination with other topical agents for acne?

A12: Yes, clinical trials have investigated the efficacy and safety of this compound in combination with benzoyl peroxide, adapalene, and tretinoin [, , , , ]. Results suggest that these combinations can be safe and effective in treating acne vulgaris.

Q13: Is there evidence of emerging resistance to this compound?

A13: While initial studies showed low resistance rates to this compound [, , ], recent research indicates increasing resistance, particularly in Staphylococcus epidermidis []. This highlights the importance of continuous monitoring for emerging resistance patterns.

Q14: What mutations are associated with this compound resistance in Staphylococcus aureus?

A14: Research has identified mutations in the QRDRs (quinolone resistance-determining regions) of the A subunit of DNA gyrase as a key factor in this compound resistance in Staphylococcus aureus []. These mutations likely alter the binding affinity of this compound to the enzyme, reducing its effectiveness.

Q15: What is the safety profile of topical this compound?

A15: Clinical trials report that topical this compound is generally well-tolerated with mild side effects [, , , , , , ]. The most common side effects include dryness, burning sensations, and erythema at the application site.

Q16: What analytical methods are used to quantify this compound?

A16: Several analytical methods have been developed and validated for the quantification of this compound in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying this compound in bulk drug substances and pharmaceutical formulations [, ].
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more advanced form of HPLC, provides enhanced resolution and shorter analysis times, making it suitable for analyzing complex samples such as combined dosage forms and biological fluids [].
  • Thin Layer Chromatography (TLC): TLC, a simpler and more cost-effective method, allows for rapid separation and identification of this compound and its potential degradation products, making it useful for stability-indicating assays [].
  • Spectrophotometry: This technique utilizes the characteristic ultraviolet (UV) absorbance of this compound for its quantification, offering a simple and cost-effective approach for routine analysis [].

Q17: How is the quality of this compound assured during manufacturing?

A17: Quality control measures for this compound likely involve rigorous testing at various stages of production, including raw material analysis, in-process controls, and final product testing [, ]. These measures ensure that the manufactured this compound consistently meets the required purity, potency, and safety standards.

Q18: Has this compound been investigated in drug delivery systems beyond traditional topical formulations?

A18: Yes, researchers have explored the use of polyhexamethylene biguanide (PHMB) and this compound self-assembled nanoparticles to enhance antimicrobial effects against intracellular methicillin-resistant Staphylococcus aureus (MRSA) []. These nanoparticles demonstrate promising activity against intracellular bacteria and reduced toxicity to host cells, indicating their potential for treating challenging skin infections.

Q19: Are there any insights into the potential anti-inflammatory effects of this compound?

A19: Yes, research suggests that this compound might possess anti-inflammatory properties beyond its antibacterial action [, , ]. Studies have shown that this compound can downregulate the production of matrix metalloproteinases (MMPs), enzymes involved in inflammation and tissue remodeling. This finding suggests that this compound could contribute to reducing inflammation and potentially preventing scar formation in acne lesions.

Q20: Have there been studies investigating the impact of this compound on neutrophil functions?

A20: Yes, in vitro studies have shown that this compound can modulate neutrophil activity []. Specifically, this compound was found to reduce the generation of reactive oxygen species (ROS) like superoxide radical anions and hydroxyl radicals by neutrophils. These ROS are involved in oxidative stress and tissue damage during inflammation. While this compound did not significantly affect neutrophil chemotaxis or phagocytosis, its ability to modulate ROS production suggests a potential additional mechanism for its anti-inflammatory effects.

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